N-(pyridin-4-yl)pyridine-2-carboxamide
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Overview
Description
N-(pyridin-4-yl)pyridine-2-carboxamide is an organic compound with the molecular formula C11H9N3O It is a derivative of pyridine, featuring a carboxamide group attached to the second position of one pyridine ring and a pyridin-4-yl group attached to the nitrogen atom of the carboxamide
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with various biological targets, such as anion receptors and hydrogen bond interactions that are essential in maintaining biological processes .
Mode of Action
It’s known that the compound forms strong n–h⋯o hydrogen bonds with its targets . The rotation of the pendant pyridyl arm is necessary to minimize the repulsive steric interactions, whereas the strong intramolecular hydrogen bond causes the C- methyl groups to tilt away from the cavity of the head group pyridine .
Pharmacokinetics
It’s known that the compound has good solubility and can dissolve in most common organic solvents . This suggests that it may have good bioavailability.
Result of Action
The compound’s ability to form strong hydrogen bonds suggests that it may influence the structure and function of its targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(pyridin-4-yl)pyridine-2-carboxamide. For example, the compound is a solid powder at room temperature and should be stored under room temperature conditions . It’s also important to avoid contact with oxidizing agents and strong acids to prevent fire or explosion .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing N-(pyridin-4-yl)pyridine-2-carboxamide involves the reaction between pyridine-2-carboxylic acid and pyridin-4-amine. The reaction typically occurs under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the amide bond .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .
Chemical Reactions Analysis
Types of Reactions: N-(pyridin-4-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of pyridine-2-carboxylic acid derivatives.
Reduction: Formation of N-(pyridin-4-yl)pyridine-2-methanamine.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
N-(pyridin-4-yl)pyridine-2-carboxamide has several scientific research applications:
Comparison with Similar Compounds
- N-(pyridin-4-yl)pyridine-3-carboxamide
- N-(pyridin-4-yl)pyridine-4-carboxamide
- N-(pyridin-4-yl)pyridine-5-carboxamide
Comparison: N-(pyridin-4-yl)pyridine-2-carboxamide is unique due to the position of the carboxamide group on the second position of the pyridine ring, which influences its reactivity and binding properties. Compared to its isomers, it may exhibit different coordination chemistry and biological activity due to the spatial arrangement of its functional groups .
Properties
IUPAC Name |
N-pyridin-4-ylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c15-11(10-3-1-2-6-13-10)14-9-4-7-12-8-5-9/h1-8H,(H,12,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHBFEDLZMCGON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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